4,5-Difluoro-6-methoxypyrimidine
Overview
Description
4,5-Difluoro-6-methoxypyrimidine is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine and are known for their significant role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-6-methoxypyrimidine typically involves the fluorination of a pyrimidine precursor. One common method starts with 4,6-dichloro-5-methoxypyrimidine, which undergoes a nucleophilic substitution reaction with a fluorinating agent such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, optimizing the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-6-methoxypyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Substitution Reactions: The methoxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF) in DMSO.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrimidines .
Scientific Research Applications
4,5-Difluoro-6-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways.
Medicine: Investigated for its anticancer properties due to its ability to interfere with DNA synthesis and repair mechanisms.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-6-methoxypyrimidine involves its interaction with biological macromolecules such as enzymes and nucleic acids. The fluorine atoms enhance the compound’s binding affinity to its molecular targets, leading to inhibition of enzyme activity or disruption of nucleic acid functions. This can result in the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
4,6-Dichloro-5-methoxypyrimidine: A precursor in the synthesis of 4,5-Difluoro-6-methoxypyrimidine.
5-Fluorouracil: A widely used anticancer drug that also contains a fluorinated pyrimidine ring.
2,4-Difluoropyrimidine: Another fluorinated pyrimidine with similar chemical properties.
Uniqueness: this compound is unique due to the specific positioning of the fluorine atoms and the methoxy group, which confer distinct chemical and biological properties. Its enhanced stability and bioactivity make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4,5-difluoro-6-methoxypyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLGGNRAZPMYOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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